Cas no 2227641-28-1 ((1S)-2-amino-1-(4-methylcyclohexyl)ethan-1-ol)

(1S)-2-Amino-1-(4-methylcyclohexyl)ethan-1-ol is a chiral amino alcohol derivative characterized by a stereochemically defined (1S) configuration and a 4-methylcyclohexyl substituent. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its potential as a versatile chiral building block or intermediate. The presence of both amino and hydroxyl functional groups enables its use in asymmetric synthesis, catalysis, or ligand design. The 4-methylcyclohexyl moiety may confer steric and electronic influences on reactivity, while the defined stereocenter allows for enantioselective applications. Its structural features make it suitable for exploring structure-activity relationships in medicinal chemistry or as a precursor for bioactive molecules.
(1S)-2-amino-1-(4-methylcyclohexyl)ethan-1-ol structure
2227641-28-1 structure
商品名:(1S)-2-amino-1-(4-methylcyclohexyl)ethan-1-ol
CAS番号:2227641-28-1
MF:C9H19NO
メガワット:157.253262758255
CID:5922053
PubChem ID:96224081

(1S)-2-amino-1-(4-methylcyclohexyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1S)-2-amino-1-(4-methylcyclohexyl)ethan-1-ol
    • 2227641-28-1
    • EN300-1734687
    • インチ: 1S/C9H19NO/c1-7-2-4-8(5-3-7)9(11)6-10/h7-9,11H,2-6,10H2,1H3/t7?,8?,9-/m1/s1
    • InChIKey: PXVLIDWNEMBKPH-AMDVSUOASA-N
    • ほほえんだ: O[C@H](CN)C1CCC(C)CC1

計算された属性

  • せいみつぶんしりょう: 157.146664230g/mol
  • どういたいしつりょう: 157.146664230g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 108
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

(1S)-2-amino-1-(4-methylcyclohexyl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1734687-0.5g
(1S)-2-amino-1-(4-methylcyclohexyl)ethan-1-ol
2227641-28-1
0.5g
$1770.0 2023-09-20
Enamine
EN300-1734687-1.0g
(1S)-2-amino-1-(4-methylcyclohexyl)ethan-1-ol
2227641-28-1
1g
$1844.0 2023-06-04
Enamine
EN300-1734687-1g
(1S)-2-amino-1-(4-methylcyclohexyl)ethan-1-ol
2227641-28-1
1g
$1844.0 2023-09-20
Enamine
EN300-1734687-10g
(1S)-2-amino-1-(4-methylcyclohexyl)ethan-1-ol
2227641-28-1
10g
$7927.0 2023-09-20
Enamine
EN300-1734687-2.5g
(1S)-2-amino-1-(4-methylcyclohexyl)ethan-1-ol
2227641-28-1
2.5g
$3611.0 2023-09-20
Enamine
EN300-1734687-0.05g
(1S)-2-amino-1-(4-methylcyclohexyl)ethan-1-ol
2227641-28-1
0.05g
$1549.0 2023-09-20
Enamine
EN300-1734687-10.0g
(1S)-2-amino-1-(4-methylcyclohexyl)ethan-1-ol
2227641-28-1
10g
$7927.0 2023-06-04
Enamine
EN300-1734687-0.1g
(1S)-2-amino-1-(4-methylcyclohexyl)ethan-1-ol
2227641-28-1
0.1g
$1623.0 2023-09-20
Enamine
EN300-1734687-0.25g
(1S)-2-amino-1-(4-methylcyclohexyl)ethan-1-ol
2227641-28-1
0.25g
$1696.0 2023-09-20
Enamine
EN300-1734687-5.0g
(1S)-2-amino-1-(4-methylcyclohexyl)ethan-1-ol
2227641-28-1
5g
$5345.0 2023-06-04

(1S)-2-amino-1-(4-methylcyclohexyl)ethan-1-ol 関連文献

(1S)-2-amino-1-(4-methylcyclohexyl)ethan-1-olに関する追加情報

Compound CAS No. 2227641-28-1: (1S)-2-Amino-1-(4-Methylcyclohexyl)Ethan-1-Ol

The compound with CAS number 2227641-28-1, commonly referred to as (1S)-2-amino-1-(4-methylcyclohexyl)ethan-1-ol, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of amino alcohols, which are widely studied for their role in drug design, catalysis, and material science. The molecule features a chiral center at the carbon bearing the hydroxyl group, making it an interesting candidate for stereochemical studies and enantioselective synthesis.

Structural Insights: The molecule consists of a cyclohexane ring substituted with a methyl group at the 4-position. Attached to this ring is an ethan-1-ol group, which carries an amino substituent at the second carbon. The stereochemistry at the hydroxyl-bearing carbon is specified as (S), indicating a specific spatial arrangement of substituents around this chiral center. This configuration is critical for determining the compound's physical properties, reactivity, and biological activity.

Synthesis and Characterization: Recent advancements in asymmetric synthesis have enabled the efficient preparation of (1S)-2-amino-1-(4-methylcyclohexyl)ethan-1-ol. Researchers have employed various strategies, including enzymatic catalysis and organocatalytic methods, to achieve high enantiomeric excess in its synthesis. The compound has been characterized using advanced spectroscopic techniques such as NMR, IR, and X-ray crystallography, providing detailed insights into its molecular geometry and packing behavior.

Physical and Chemical Properties: Studies on the physical properties of (1S)-2-amino-1-(4-methylcyclohexyl)ethan-1-ol reveal its melting point, boiling point, solubility, and density under standard conditions. These properties are essential for understanding its behavior in different chemical environments and its suitability for various applications. The compound exhibits moderate solubility in polar solvents due to the presence of both hydrophilic (amino and hydroxyl groups) and hydrophobic (cyclohexane ring) moieties.

Biological Activity: Recent research has explored the biological activity of (1S)-2-amino-1-(4-methylcyclohexyl)ethan-1-ol, particularly in the context of enzyme inhibition and drug delivery systems. The amino alcohol functionality makes it a potential candidate for hydrogen bonding interactions with biomolecules, which is crucial for bioavailability and target binding. Preclinical studies have shown promising results in terms of cytotoxicity profiles and pharmacokinetic parameters.

Applications in Drug Design: The unique combination of chirality and functional groups in (1S)-2-amino-1-(4-methylcyclohexyl)ethan-1-ol positions it as a valuable building block in medicinal chemistry. Its ability to form stable complexes with metal ions has been leveraged in designing transition metal catalysts for organic transformations. Additionally, the compound has been investigated as a potential precursor for bioactive molecules targeting specific therapeutic areas such as oncology and neurodegenerative diseases.

Environmental Considerations: As part of sustainable chemistry initiatives, researchers have evaluated the environmental impact of (1S)-2-amino-1-(4-methylcyclohexyl)ethan-1-oL production processes. Green chemistry principles have been applied to minimize waste generation and reduce energy consumption during synthesis. Life cycle assessments highlight the importance of adopting eco-friendly practices to ensure long-term viability in chemical manufacturing.

In conclusion, (1S)-2-amino-1-(4-methylcyclohexyl)ethan-oL (CAS No. 222764oL-) is a multifaceted compound with diverse applications across various scientific domains. Its structural complexity, combined with recent advancements in synthesis and characterization techniques, underscores its significance as a versatile tool in modern chemistry.

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